molecular formula C10H15N3O B2728584 N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide CAS No. 2224438-95-1

N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2728584
CAS No.: 2224438-95-1
M. Wt: 193.25
InChI Key: CUFIAEAJNYWVIX-UHFFFAOYSA-N
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Description

“3,5-Dimethylpyrazole” is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a white solid that dissolves well in polar organic solvents .


Synthesis Analysis

The synthesis of “3,5-Dimethylpyrazole” can be achieved through the condensation of acetylacetone and hydrazine . The reaction is as follows:


Chemical Reactions Analysis

“3,5-Dimethylpyrazole” is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethylpyrazole” include a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Safety and Hazards

The compound “3,5-Dimethylpyrazole” is labeled with the signal word “Warning” according to GHS labelling. The hazard statements include H302, H315, H319, H335, H361, H373 .

Future Directions

The future directions for the study of “3,5-Dimethylpyrazole” and its derivatives could include further exploration of their potential applications in coordination chemistry, as well as their use as blocking agents for isocyanates .

Properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-5-9(14)11-10-7(3)12-13(6-2)8(10)4/h5H,1,6H2,2-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFIAEAJNYWVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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